N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a synthetic small molecule characterized by a chroman (benzodioxane) core linked to a carboxamide group. The structure features a flexible ethoxyethyl chain terminating in a 1H-pyrazole moiety. The pyrazole group enhances binding interactions with biological targets, such as kinases or G-protein-coupled receptors, through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(16-7-6-14-4-1-2-5-15(14)23-16)18-9-12-22-13-11-20-10-3-8-19-20/h1-5,8,10,16H,6-7,9,11-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWPMLAQNRBSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the chroman-2-carboxylic acid derivative, which is then coupled with the pyrazole derivative through an ethoxyethyl linker . The reaction conditions typically involve the use of solvents like toluene and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of pincer palladium(II) complexes, which are efficient catalysts for various organic transformations such as Heck coupling reactions.
Biology: This compound has shown potential as an antileishmanial and antimalarial agent, with studies demonstrating its efficacy against Leishmania and Plasmodium species.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme pteridine reductase 1 (PTR1) in Leishmania species . This inhibition disrupts the folate metabolism pathway, leading to the death of the parasite . Similarly, its antimalarial activity is linked to its interference with the heme detoxification pathway in Plasmodium species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing pyrazole, carboxamide, or chroman motifs. Key differences in structure, physicochemical properties, and biological activity are highlighted.
Table 1: Structural and Property Comparison
*Solubility values are theoretical estimates based on PubChem and ChemAxon predictions.
Key Findings:
Core Structure Impact :
- The chroman core in the target compound increases lipophilicity (logP = 2.1) compared to pyridine-containing analogs (logP = 1.8), enhancing membrane permeability but reducing aqueous solubility .
- Sulfamide derivatives (e.g., the compound in ) exhibit higher polarity due to the sulfonamide group, improving solubility but limiting CNS penetration.
Functional Group Contributions: The carboxamide group in the target compound provides hydrogen-bonding capacity (2 donors/6 acceptors), favoring interactions with enzymatic active sites. In contrast, sulfamide analogs (3 donors/8 acceptors) may exhibit stronger binding to polar targets like kinases . The ethoxyethyl linker balances flexibility and solubility, outperforming rigid phenyl-based linkers in conformational adaptability.
Biological Activity :
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O3, with a molecular weight of approximately 315.373 g/mol. The compound features a chroman backbone linked to a pyrazole ring via an ethoxyethyl chain, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antileishmanial and antimalarial agent. Its efficacy against Leishmania and Plasmodium species has been documented, suggesting its potential as a therapeutic candidate for treating leishmaniasis and malaria.
The primary mechanism behind the antileishmanial activity of this compound is the inhibition of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Leishmania parasites. By disrupting this enzymatic function, the compound effectively impairs parasite growth and viability.
Antileishmanial and Antimalarial Activities
Recent studies have highlighted the effectiveness of this compound against various strains of Leishmania and Plasmodium. For instance:
These findings suggest that the compound could serve as a lead structure for developing new antimalarial and antileishmanial drugs.
Anti-inflammatory and Analgesic Properties
In addition to its antiparasitic effects, derivatives of this compound are being investigated for their anti-inflammatory and analgesic properties. Preliminary data indicate that these derivatives may modulate inflammatory pathways, presenting further therapeutic avenues for conditions characterized by inflammation.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound in vitro:
- Antileishmanial Activity : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against Leishmania donovani, indicating potent activity .
- Antimalarial Efficacy : Another study reported that the compound showed significant inhibition of Plasmodium falciparum growth in culture, with an IC50 comparable to existing antimalarial drugs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Pyrazolylchromones | Pyrazole linked to chromone | Exhibits varied biological activities including anticancer properties |
| 4-Pyrazolylcoumarins | Coumarin scaffold with pyrazole | Known for antimicrobial and antioxidant activities |
| Pyrazole-based ligands | General class of ligands | Extensively used in metal complexation and catalysis |
The distinct combination of chroman and pyrazole functionalities in this compound contributes to its unique biological activity compared to other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
